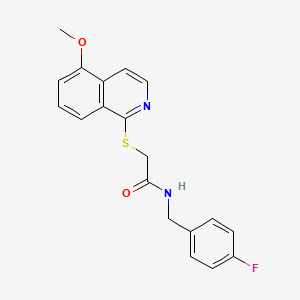

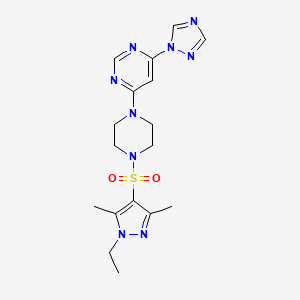

![molecular formula C19H16N2O4S B2588383 N-(4H-chromeno[4,3-d]thiazol-2-yl)-3,4-dimethoxybenzamide CAS No. 681159-51-3](/img/structure/B2588383.png)

N-(4H-chromeno[4,3-d]thiazol-2-yl)-3,4-dimethoxybenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-(4H-chromeno[4,3-d]thiazol-2-yl)-3,4-dimethoxybenzamide” is a chemical compound that contains a thiazole ring . Thiazole is a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .

Synthesis Analysis

The synthesis of compounds related to “this compound” has been reported in the literature . A simple and efficient synthetic approach to 2-amino-9H-chromeno[2,3-d]thiazol-9-ones via copper-promoted cascade reactions was developed . The reaction employed easily available 2-amino-3-iodochromones and amines as substrates .Molecular Structure Analysis

The thiazole ring consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties . On account of its aromaticity, the ring has many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place .Chemical Reactions Analysis

Molecules containing a thiazole ring, when entering physiological systems, behave unpredictably and reset the system differently . The aromaticity of the thiazole ring is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine . It is clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Scientific Research Applications

Antitumor Activity

N-(4H-chromeno[4,3-d]thiazol-2-yl)-3,4-dimethoxybenzamide and its derivatives have been studied for their potential antitumor activities. For instance, derivatives of chromenones bearing the benzothiazole moiety have demonstrated significant anticancer activities, particularly against lung and colon cancer cells. This activity is comparable to that of the standard drug doxorubicin (El-Helw et al., 2019).

Synthesis and Catalysis

The compound has been involved in the synthesis of various derivatives, highlighting its versatility in chemical synthesis. For instance, the synthesis of thiazolo[3,2-a]chromeno[4,3-d]pyrimidin-6(7H)-one derivatives using eco-friendly and reusable catalysts in a solvent-free condition demonstrates an efficient and sustainable approach to chemical synthesis (Reddy & Jeong, 2016).

Antioxidant Properties

Research into the antioxidant properties of derivatives of this compound has shown promising results. For example, certain coumarin derivatives exhibited high antioxidant activities, demonstrating their potential utility in this area (Abd-Almonuim et al., 2020).

Antimicrobial Activity

Derivatives of this compound have been shown to possess antimicrobial properties. One study demonstrated that a coumarin–thiazole derivative exhibited very good antimicrobial effects when incorporated into polyurethane varnishes (El‐Wahab et al., 2014).

Potential as Adenosine Receptor Ligands

The compound's derivatives have been explored as potential ligands for human adenosine receptors. This research suggests potential therapeutic applications in areas where adenosine receptor activity is significant (Cagide et al., 2015).

Cytotoxic Activity

Studies have also examined the cytotoxic activity of certain derivatives of this compound. These derivatives have shown significant cytotoxic activity against a range of human cancer cell lines, suggesting potential for development as cancer therapeutics (Raj et al., 2010).

Mechanism of Action

Target of Action

Similar compounds with a chromeno[2,3-d]thiazol scaffold have been reported to exhibit potent anti-inflammatory activities . This suggests that N-(4H-chromeno[4,3-d]thiazol-2-yl)-3,4-dimethoxybenzamide may also target pathways involved in inflammation.

Mode of Action

Compounds with similar structures have been shown to interact with their targets and induce changes that result in anti-inflammatory effects .

Biochemical Pathways

Based on the anti-inflammatory activities of similar compounds , it can be inferred that this compound may affect pathways related to inflammation.

Result of Action

Similar compounds have been reported to exhibit anti-inflammatory activities , suggesting that this compound may have similar effects.

Biochemical Analysis

Biochemical Properties

Thiazole derivatives, to which this compound belongs, have been found to interact with various enzymes, proteins, and other biomolecules . They have been reported to exhibit antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .

Cellular Effects

Thiazole derivatives have been reported to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Thiazole derivatives are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

properties

IUPAC Name |

N-(4H-chromeno[4,3-d][1,3]thiazol-2-yl)-3,4-dimethoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N2O4S/c1-23-14-8-7-11(9-15(14)24-2)18(22)21-19-20-17-12-5-3-4-6-13(12)25-10-16(17)26-19/h3-9H,10H2,1-2H3,(H,20,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKMIZIKPZLNWQO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)NC2=NC3=C(S2)COC4=CC=CC=C43)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

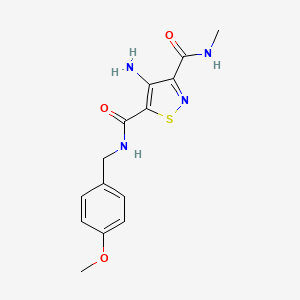

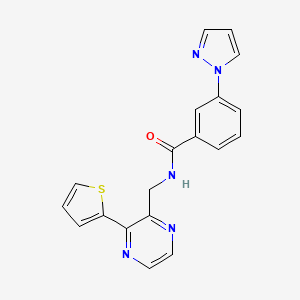

![Tert-butyl N-(9-oxo-2-bicyclo[3.3.1]nonanyl)carbamate](/img/structure/B2588303.png)

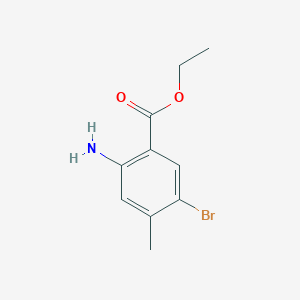

![2-[[1-[2-(3,5-Dimethylphenoxy)propanoyl]azetidin-3-yl]methyl]-6-methylpyridazin-3-one](/img/structure/B2588315.png)

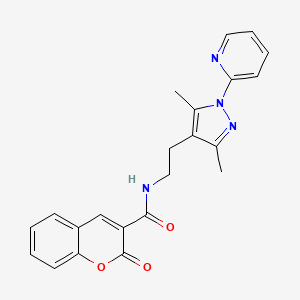

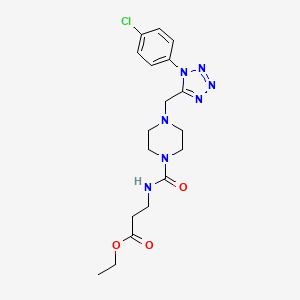

![(E)-4-(Dimethylamino)-N-[(2-hydroxy-5,6,7,8-tetrahydronaphthalen-1-yl)methyl]but-2-enamide](/img/structure/B2588318.png)

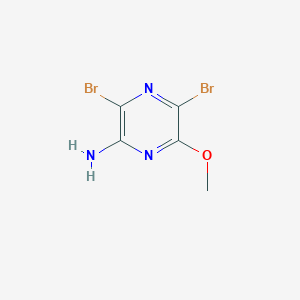

![3-Hydroxy-1-(o-tolyl)-3-(p-tolyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide](/img/structure/B2588320.png)

![N-(3,4-dimethoxyphenethyl)-2-((1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2588323.png)